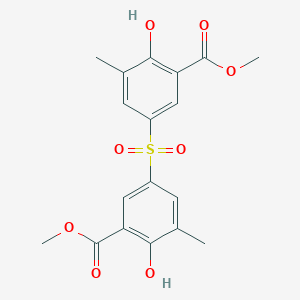![molecular formula C19H28N2O5S B13999713 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid CAS No. 74825-73-3](/img/structure/B13999713.png)
2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, a methylsulfanyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid typically involves multiple steps. One common approach is to start with the synthesis of the tert-butoxycarbonyl (Boc) protected amino acid derivative. This can be achieved by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent. The final step involves coupling the Boc-protected amino acid derivative with a phenylalanine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further biochemical reactions. The methylsulfanyl group may also play a role in the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl {[(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoyl]amino}acetate: Similar structure with a methyl ester group instead of a phenyl group.
2-Amino-4-methylsulfanyl-butyric acid tert-butyl ester: Lacks the phenyl group and has a simpler structure.
Uniqueness
2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid is unique due to the presence of both the Boc protecting group and the phenyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
74825-73-3 |
|---|---|
Formule moléculaire |
C19H28N2O5S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-19(2,3)26-18(25)21-14(10-11-27-4)16(22)20-15(17(23)24)12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) |
Clé InChI |
XTSBBBSZJAPHQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
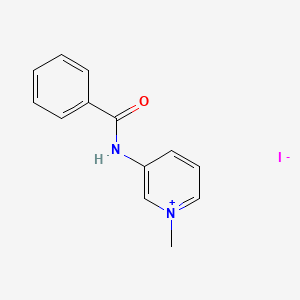
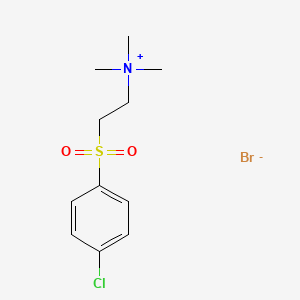
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
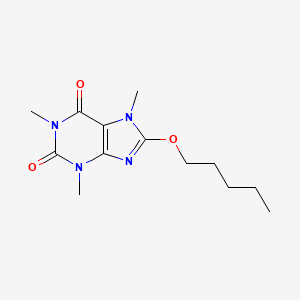
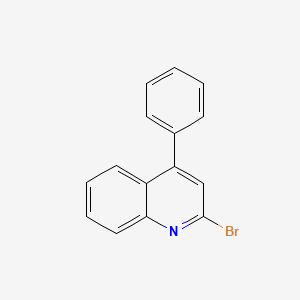

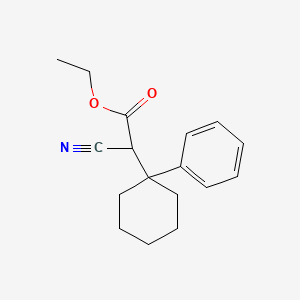
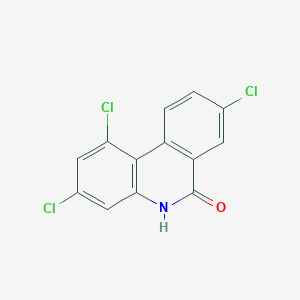
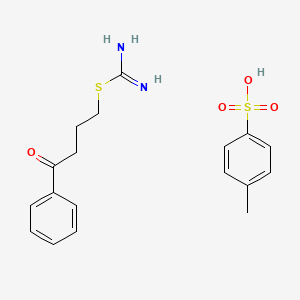
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
